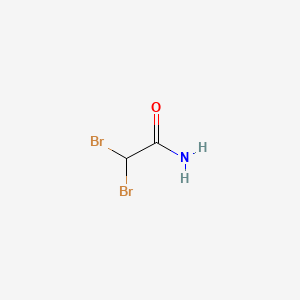

2,2-Dibromoacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKPESWSMJSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074985 | |

| Record name | 2,2-Dibromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-70-9 | |

| Record name | Dibromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dibromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIBROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2196J847P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,2-Dibromoacetamide from Dibromomalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2,2-dibromoacetamide, a potentially valuable building block in medicinal chemistry and drug development, from the starting material dibromomalononitrile (B156320). While a direct, extensively documented protocol for this specific conversion is not prevalent in the existing literature, this document outlines plausible and robust synthetic strategies based on established methodologies for the selective hydrolysis of nitriles to primary amides. The core of this guide focuses on proposed experimental protocols, potential challenges, and the expected analytical data for the successful synthesis and characterization of the target compound.

Introduction

This compound features a gem-dibrominated carbon adjacent to an acetamide (B32628) functionality, a unique structural motif that suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. The gem-dibromo group can serve as a precursor for various functional groups, while the amide moiety offers sites for further chemical modification. The synthesis of this compound from dibromomalononitrile involves the selective partial hydrolysis of one of the nitrile groups to an amide, a transformation that requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid or other unwanted side reactions. This guide explores the most promising chemical pathways to achieve this conversion efficiently and selectively.

Proposed Synthetic Pathway

The primary transformation is the selective hydrolysis of one nitrile group of dibromomalononitrile to an amide. The presence of the two bromine atoms significantly influences the electronic properties of the molecule, rendering the nitrile carbons more electrophilic. This enhanced electrophilicity may allow for milder reaction conditions compared to the hydrolysis of unactivated nitriles. Two primary approaches are proposed: acid-catalyzed hydration and mild base-catalyzed hydrolysis.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on general methods for the selective hydrolysis of nitriles and have been adapted for the specific substrate, dibromomalononitrile. Researchers should perform small-scale pilot reactions to optimize conditions.

Method 1: Acid-Catalyzed Hydration using Trifluoroacetic Acid and Sulfuric Acid

This method utilizes a mixture of a strong protic acid and a nucleophilic organic acid to achieve a controlled hydration of the nitrile.

Experimental Workflow:

Caption: General workflow for the acid-catalyzed synthesis of this compound.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dibromomalononitrile (1.0 eq) in trifluoroacetic acid (TFA) (10 vol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.25 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-8 hours).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Method 2: Mild Alkaline Hydrolysis

This method employs mild basic conditions to favor the formation of the amide over the carboxylic acid. Careful monitoring of the reaction is crucial to prevent over-hydrolysis.

Procedure:

-

Dissolve dibromomalononitrile (1.0 eq) in a mixture of ethanol (B145695) and water (e.g., 9:1 v/v).

-

Add a solution of sodium hydroxide (1.0-1.2 eq) in water dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (or maintain at a lower, optimized temperature) and monitor the progress closely by TLC or GC-MS.

-

Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected and hypothetical quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Dibromomalononitrile, TFA, H₂SO₄ | 0 to RT | 1-8 | 60-80 | >95 |

| 2 | Dibromomalononitrile, NaOH, EtOH/H₂O | RT to Reflux | 2-6 | 40-60 | >90 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Expected Value |

| Molecular Formula | C₂H₃Br₂NO |

| Molecular Weight | 216.86 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, δ ppm) | ~6.0-7.0 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~40-50 (CBr₂), ~165-175 (C=O) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H), ~1680 (C=O) |

| Mass Spec (EI, m/z) | [M]⁺, fragments corresponding to loss of Br, NH₂, CO |

Potential Challenges and Considerations

-

Over-hydrolysis: The primary challenge is preventing the hydrolysis of the newly formed amide to the carboxylic acid. This is particularly relevant in the alkaline hydrolysis method and can be mitigated by using stoichiometric amounts of base and carefully monitoring the reaction time.

-

Stability of the Product: Gem-dibromo compounds can be susceptible to decomposition, especially under harsh basic conditions or elevated temperatures. The potential for haloform-type reactions or elimination should be considered.

-

Purification: The polarity of this compound will likely be similar to that of the starting material and potential byproducts, which may necessitate careful optimization of the chromatographic purification.

Conclusion

The synthesis of this compound from dibromomalononitrile presents a viable route to a potentially useful chemical intermediate. The protocols outlined in this guide, based on established methods for selective nitrile hydrolysis, offer a solid starting point for laboratory investigation. Careful control of reaction conditions and diligent monitoring are paramount to achieving a successful and high-yielding synthesis. The characterization data provided will aid in the identification and purity assessment of the final product, paving the way for its application in further synthetic endeavors within the realms of pharmaceutical and materials science.

Physicochemical properties of 2,2-Dibromoacetamide for research applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, research applications, and available experimental data for 2,2-Dibromoacetamide (CAS No. 598-70-9). This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a halogenated amide that has found utility in various research contexts. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 598-70-9 | [1] |

| Molecular Formula | C₂H₃Br₂NO | [1] |

| Molecular Weight | 216.86 g/mol | [1] |

| Melting Point | 154 °C | [1] |

| Boiling Point | 284.76 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO (10 mM) | |

| Appearance | Solid |

Research Applications

This compound has been identified as a versatile compound in pharmacological and cell biology research. It is also recognized as a disinfection by-product (DBP) in drinking water.

Pharmacology and Cell Biology

In pharmacological research, this compound is utilized to investigate the interactions between ligands and their corresponding receptors, particularly in binding site studies. Its utility extends to cell biology, where it has been employed as an inhibitor. Research has indicated that this compound can interact with ion channels and peptides, suggesting a potential for broader biological activity that warrants further investigation.

Toxicology and Genotoxicity

As a disinfection by-product, the toxicological profile of this compound has been a subject of study. It has demonstrated cytotoxicity in Chinese hamster ovary (CHO) cells, with a reported LC50 of 12.2 µM after a 72-hour exposure. Furthermore, the compound has been shown to be genotoxic in a Single Cell Gel Electrophoresis (SCGE) Comet assay with CHO cells.

Experimental Protocols & Analytical Methods

While specific detailed protocols for the synthesis and various applications of this compound are not extensively documented in readily available literature, general methodologies for its analysis and for related compounds can be adapted.

Synthesis

A general approach for the synthesis of related haloacetamides involves the reaction of an appropriate starting material with a brominating agent. For instance, the synthesis of N-bromoacetamide, a related compound, can be achieved by reacting acetamide (B32628) with bromine in the presence of a base like potassium hydroxide. A similar principle could be applied for the synthesis of this compound, likely starting from acetamide or a derivative and employing a suitable brominating agent under controlled conditions.

A generalized workflow for a potential synthesis is outlined below:

Caption: Generalized workflow for the synthesis of this compound.

Analytical Detection

Standard analytical techniques can be employed for the detection and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile and semi-volatile organic compounds. For the analysis of amides like this compound in water samples, a derivatization step may be necessary to improve volatility and chromatographic performance.

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is suitable for the analysis of non-volatile or thermally labile compounds in aqueous samples. It has been used for the analysis of the related compound, 2,2-dibromo-2-cyanoacetamide.

The general workflow for the analytical detection of this compound in a water sample is depicted below:

References

Structural Elucidation of 2,2-Dibromoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoacetamide, identified by the CAS number 598-70-9, is a halogenated amide of interest in various chemical and pharmaceutical research areas. Its structure, featuring two bromine atoms on the alpha-carbon, imparts specific chemical reactivity and properties that are crucial for its potential applications. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and relevant safety information. Due to the limited availability of experimentally derived spectroscopic data in the public domain, this guide utilizes predicted values and data from analogous compounds to provide a robust analytical framework.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 598-70-9 | [Internal] |

| Molecular Formula | C₂H₃Br₂NO | [Internal] |

| Molecular Weight | 216.86 g/mol | [Internal] |

| Melting Point | 154-156 °C | [Internal] |

| Canonical SMILES | C(C(=O)N)(Br)Br | [Internal] |

| Physical Appearance | Solid | [Internal] |

| Solubility | Slightly soluble in DMSO and Methanol | [Internal] |

Structural Representation

The molecular structure of this compound is characterized by a central acetamide (B32628) core with two bromine atoms attached to the alpha-carbon.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its identification and characterization. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | Singlet | 1H | -CHBr₂ |

| ~ 5.5 - 7.0 (broad) | Singlet | 2H | -NH₂ |

Note: The chemical shift of the methine proton (-CHBr₂) is expected to be significantly downfield due to the strong deshielding effect of the two bromine atoms and the adjacent carbonyl group. The amide protons (-NH₂) typically appear as a broad signal and their chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O |

| ~ 40 - 45 | -CHBr₂ |

Note: The carbonyl carbon (C=O) is expected in the typical range for amides. The alpha-carbon (-CHBr₂) is shifted upfield compared to a typical methine carbon due to the heavy atom effect of the two bromine atoms.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch |

| ~ 1680 | Strong | C=O stretch (Amide I) |

| ~ 1600 | Medium | N-H bend (Amide II) |

| ~ 700 - 600 | Strong | C-Br stretch |

Note: The IR spectrum is expected to show characteristic peaks for the amide functional group (N-H and C=O stretches) and a strong absorption in the lower frequency region corresponding to the carbon-bromine bonds.

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 215, 217, 219 | [M]⁺• Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio) |

| 136, 138 | [M - Br]⁺ Fragment |

| 79, 81 | [Br]⁺ Fragment |

| 44 | [CONH₂]⁺ Fragment |

Note: The mass spectrum will be characterized by the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in approximately a 1:1 ratio), leading to a triplet for fragments containing two bromine atoms and a doublet for fragments containing one bromine atom.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of a corresponding ester, such as ethyl 2,2-dibromoacetate. The following is a generalized protocol.

Materials:

-

Ethyl 2,2-dibromoacetate

-

Ammonium (B1175870) hydroxide (B78521) (concentrated aqueous solution)

-

Ethanol (optional, as a co-solvent)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,2-dibromoacetate in a suitable solvent like ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of concentrated ammonium hydroxide solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the crude product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent to obtain the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Characterization Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Note: This is not an exhaustive list of hazards. Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

Spectroscopic Profile of 2,2-Dibromoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Dibromoacetamide (CAS No. 598-70-9). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on the analysis of its structural analog, 2-bromoacetamide (B1266107), and established principles of spectroscopic interpretation for halogenated amides. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the known spectral data of 2-bromoacetamide and theoretical considerations of the effects of the second bromine atom.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 6.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amide protons can be highly variable and concentration-dependent. The presence of two electronegative bromine atoms may shift these protons downfield compared to unsubstituted acetamide. |

| ~ 6.5 - 7.0 | Singlet | 1H | -CHBr₂ | The methine proton is expected to be a singlet and significantly shifted downfield due to the strong deshielding effect of the two adjacent bromine atoms and the carbonyl group. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 165 - 175 | C=O | The carbonyl carbon chemical shift is typical for amides. |

| ~ 30 - 40 | CHBr₂ | The α-carbon is expected to be significantly shielded compared to a non-halogenated analog, but the exact shift is difficult to predict precisely. For comparison, the α-carbon in 2-bromoacetamide appears around 29 ppm. |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 3400 - 3200 | Strong, Broad | N-H Stretch | Two distinct peaks may be observed for the symmetric and asymmetric stretching of the primary amide. |

| ~ 1680 - 1640 | Strong | C=O Stretch (Amide I) | This is a characteristic absorption for the carbonyl group in amides. |

| ~ 1650 - 1580 | Medium | N-H Bend (Amide II) | This band results from the bending vibration of the N-H bond. |

| ~ 800 - 600 | Strong | C-Br Stretch | The presence of two bromine atoms would likely result in strong absorptions in this region. |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment | Notes |

| 215, 217, 219 | Variable | [M]⁺ | The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for ⁷⁹Br₂:⁷⁹Br⁸¹Br:⁸¹Br₂). |

| 136, 138 | Variable | [M - Br]⁺ | Loss of a bromine radical is a likely fragmentation pathway. |

| 44 | High | [CONH₂]⁺ | A common fragment for primary amides. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A benchtop FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

Data Acquisition (Electron Ionization):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: 1-2 scans per second.

-

Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure and expected spectroscopic correlations.

An In-Depth Technical Guide to the Reaction Mechanism of 2,2-Dibromoacetamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dibromoacetamide, a geminal dihaloacetamide, serves as a reactive electrophile with significant potential in organic synthesis and drug development. Its reactivity is primarily centered on the electrophilic α-carbon, which is susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reaction mechanisms of this compound with common nucleophiles, including amines, thiols, and alcohols. While specific kinetic and quantitative data for this compound are scarce in the literature, this document extrapolates probable reaction pathways based on established principles of organic chemistry and studies on analogous α-halo and α,α-dihalo carbonyl compounds. The content herein is intended to provide a foundational understanding for researchers exploring the synthetic utility of this versatile reagent.

Core Principles of Reactivity

The reactivity of this compound is dictated by the presence of two bromine atoms on the carbon atom alpha to the carbonyl group. This arrangement significantly increases the electrophilicity of the α-carbon due to the inductive electron-withdrawing effect of the halogens and the adjacent carbonyl group. Nucleophilic attack on this carbon is the primary mode of reaction, typically proceeding through a nucleophilic substitution mechanism.

The reaction with a nucleophile (Nu⁻) can be envisioned to occur in a stepwise manner. The first substitution of a bromide ion results in a mono-bromo-α-substituted acetamide (B32628) intermediate. This intermediate is still an electrophile and can undergo a second nucleophilic substitution.

General Reaction Scheme:

The specific course of the reaction, including the rate and the stability of intermediates, is influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles will react more readily.

-

Steric Hindrance: Bulky nucleophiles may react more slowly.

-

Reaction Conditions: pH, solvent, and temperature can significantly impact the reaction pathway and product distribution. For instance, basic conditions can deprotonate the nucleophile, increasing its reactivity, but may also promote side reactions like elimination or the Favorskii rearrangement.

Reaction with Amine Nucleophiles

Primary and secondary amines are potent nucleophiles that readily react with this compound. The reaction is expected to proceed via a stepwise SN2 mechanism.

Mechanism of Reaction with Primary Amines

The reaction of this compound with a primary amine (R-NH₂) likely involves two successive nucleophilic substitution steps.

Step 1: Formation of 2-amino-2-bromoacetamide derivative

The amine attacks the electrophilic carbon, displacing one of the bromide ions to form a 2-amino-2-bromoacetamide intermediate.

Step 2: Formation of gem-diaminoacetamide derivative

A second molecule of the amine can then attack the remaining bromo-substituted carbon, leading to the formation of a gem-diaminoacetamide derivative.

Experimental Protocol: General Procedure for Reaction with an Aniline (B41778) Derivative (Hypothetical)

This protocol is based on general procedures for the N-alkylation of anilines with haloacetamides and has not been specifically optimized for this compound.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF in a round-bottom flask.

-

Addition of Amine and Base: Add the aniline derivative (2.2 eq.) and a non-nucleophilic base such as potassium carbonate (2.5 eq.) or triethylamine (B128534) (2.5 eq.) to the solution. The base is crucial to neutralize the HBr generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired gem-diaminoacetamide derivative.

Reaction with Thiol Nucleophiles

Thiol-containing molecules, such as cysteine residues in proteins and peptides, are excellent nucleophiles for haloacetamides. This reactivity is the basis for the use of such compounds as covalent inhibitors in drug development.[1]

Mechanism of Reaction with Thiols

The reaction with a thiol (R-SH) is expected to follow a similar stepwise SN2 pathway as with amines. The nucleophilic thiolate anion (R-S⁻), formed under neutral to slightly basic conditions, attacks the electrophilic carbon of this compound.

The reactivity of thiols with haloacetamides is pH-dependent. At higher pH, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate.

Application in Covalent Drug Design

The ability of haloacetamides to react with cysteine residues is exploited in the design of targeted covalent inhibitors (TCIs).[2] A TCI typically consists of a "warhead" (the reactive electrophile, such as a this compound moiety) and a "scaffold" that provides specificity for the target protein. By forming a covalent bond with a cysteine residue in the active site of an enzyme, a TCI can achieve potent and prolonged inhibition. While acrylamides are common warheads, dihaloacetamides offer an alternative with potentially tunable reactivity.[3]

References

A Comprehensive Guide to the Theoretical and Computational Analysis of 2,2-Dibromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromoacetamide, a halogenated amide, presents a subject of interest for theoretical and computational chemistry due to the influence of its bromine substituents on molecular structure, reactivity, and spectroscopic properties. This technical guide outlines a comprehensive framework for the in-depth computational and theoretical investigation of this compound. In the absence of extensive published studies on this specific molecule, this document serves as a procedural blueprint, leveraging established methodologies from computational studies of analogous haloacetamides. The guide details protocols for quantum chemical calculations, including geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectra prediction, and frontier molecular orbital analysis. Furthermore, it provides standardized experimental protocols for spectroscopic techniques essential for the validation of theoretical data. All quantitative data is structured in clear tabular formats, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the analytical processes.

Introduction to this compound

This compound (C₂H₃Br₂NO) is an organic compound belonging to the amide family, characterized by a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, with two bromine atoms attached to the alpha-carbon. While its physical and chemical properties are not extensively documented in scientific literature, its structure suggests potential applications in organic synthesis and as a precursor for more complex molecules. The presence of the electron-withdrawing bromine atoms is expected to significantly influence the molecule's electronic structure, dipole moment, and reactivity compared to unsubstituted acetamide.

This guide provides a robust methodology for researchers to conduct their own theoretical and computational studies on this compound, enabling the prediction of its properties and the interpretation of experimental data.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃Br₂NO |

| Molecular Weight | 216.86 g/mol [1] |

| CAS Number | 598-70-9 |

| IUPAC Name | This compound[2] |

| Canonical SMILES | C(C(=O)N)(Br)Br |

| InChI Key | YUIKPESWSMJSMP-UHFFFAOYSA-N[1] |

Theoretical and Computational Methodology

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely accepted and effective method for calculating the structural, vibrational, and electronic properties of organic molecules.

Computational Protocol

The following protocol outlines the steps for a comprehensive computational analysis of this compound using a quantum chemistry software package like Gaussian.

Experimental Protocols: Computational Analysis

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Ensure correct atom types and initial bond connectivity.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Recommended Method: DFT with the B3LYP hybrid functional.

-

Recommended Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for molecules containing halogen atoms.

-

The optimization process should continue until the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the IR and Raman spectra. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

-

-

NMR Spectra Prediction:

-

Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

-

The calculations should be performed at the B3LYP/6-311++G(d,p) level on the previously optimized geometry.

-

The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS), which must also be calculated at the same level of theory.

-

-

UV-Vis Spectra Prediction:

-

Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.

-

This will predict the absorption wavelengths (λmax) in the UV-Visible spectrum.

-

The calculation should be performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The energies of the HOMO and LUMO and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability.

-

Experimental Protocols for Validation

Experimental data is crucial for validating the accuracy of computational results. The following are generalized protocols for obtaining key spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To obtain the infrared spectrum to identify the vibrational modes of functional groups.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is suitable for solid or liquid samples.

-

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the this compound sample onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Process the resulting spectrum (absorbance vs. wavenumber) and identify the characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen and carbon atoms.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of TMS as an internal standard.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra and report the chemical shifts (δ) in parts per million (ppm) relative to TMS.

-

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Use the pure solvent as a reference.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Predicted and Experimental Data Presentation

The following tables provide a template for organizing and comparing the quantitative data obtained from the computational and experimental analyses of this compound.

Table 2: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length (Å) | C1-C2 | [value] | [value] |

| C2=O | [value] | [value] | |

| C2-N | [value] | [value] | |

| C1-Br1 | [value] | [value] | |

| C1-Br2 | [value] | [value] | |

| C1-H | [value] | [value] | |

| N-H1 | [value] | [value] | |

| N-H2 | [value] | [value] | |

| Bond Angle (°) | O=C2-N | [value] | [value] |

| Br1-C1-Br2 | [value] | [value] | |

| H-C1-C2 | [value] | [value] | |

| Dihedral Angle (°) | H-C1-C2=O | [value] | [value] |

Table 3: Vibrational Wavenumbers and Assignments

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Vibrational Mode) |

| [value] | [value] | ν(N-H) symmetric stretch |

| [value] | [value] | ν(N-H) asymmetric stretch |

| [value] | [value] | ν(C-H) stretch |

| [value] | [value] | ν(C=O) stretch (Amide I) |

| [value] | [value] | δ(N-H) bend (Amide II) |

| [value] | [value] | ν(C-N) stretch |

| [value] | [value] | ν(C-Br) symmetric stretch |

| [value] | [value] | ν(C-Br) asymmetric stretch |

ν = stretching, δ = bending

Table 4: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H | ||

| -CH | [value] | [value] |

| -NH₂ | [value] | [value] |

| ¹³C | ||

| -CBr₂ | [value] | [value] |

| -C=O | [value] | [value] |

Table 5: Theoretical Electronic Absorption Spectra (TD-DFT)

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | [value] | [value] | HOMO → LUMO |

| S₀ → S₂ | [value] | [value] | HOMO-1 → LUMO |

Logical Relationships in Molecular Characterization

The comprehensive characterization of a molecule like this compound relies on a synergistic relationship between different analytical and theoretical techniques. Each method provides a piece of the puzzle, and their combination leads to a more complete understanding of the molecule's properties.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical and computational study of this compound. By following the detailed computational and experimental protocols, researchers can elucidate its geometric, spectroscopic, and electronic properties. The synergy between DFT calculations and experimental validation is emphasized as a best practice for achieving accurate and reliable results. The methodologies and data presentation formats outlined herein are designed to serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling a thorough characterization of this and other related molecules.

References

Solubility Profile of 2,2-Dibromoacetamide: An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of 2,2-Dibromoacetamide (CAS No. 598-70-9). The document is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the solubility characteristics of this compound for its application in synthesis, formulation, and biological studies. This guide synthesizes the limited available data on the solubility of this compound in common laboratory solvents and provides a comprehensive, standardized experimental protocol for its determination.

Introduction to this compound

This compound is a halogenated amide with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its solubility is fundamental for its effective use in reaction media, purification processes such as crystallization, and for the preparation of solutions for screening and analysis. The solubility of a compound dictates its bioavailability and is a critical parameter in the early stages of drug development.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative data.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Water | Polar Protic | 25 | ~160 g/L (Moderate)[1] |

| Methanol | Polar Protic | Not Specified | Data Not Available |

| Ethanol | Polar Protic | Not Specified | Data Not Available |

| Acetone | Polar Aprotic | Not Specified | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Data Not Available |

| Ethyl Acetate | Polar Aprotic | Not Specified | Data Not Available |

| Dichloromethane (DCM) | Non-polar | Not Specified | Data Not Available |

| Chloroform | Non-polar | Not Specified | Data Not Available |

| Toluene | Non-polar | Not Specified | Data Not Available |

| Hexane | Non-polar | Not Specified | Data Not Available |

Note on Data Scarcity: The lack of comprehensive quantitative data underscores the necessity for experimental determination of the solubility of this compound in various solvents to support research and development activities.

Comparative Solubility Data: 2,2-Dibromo-2-cyanoacetamide (DBNPA)

For comparative purposes, the solubility data for the structurally related compound, 2,2-Dibromo-2-cyanoacetamide (DBNPA, CAS No. 10222-01-2), is presented below. While DBNPA shares a dibromoacetamide core, the presence of the cyano group significantly alters its physicochemical properties, including solubility. Therefore, this data should be used with caution as a rough indicator and not as a direct substitute for the solubility of this compound.

Table 2: Solubility of 2,2-Dibromo-2-cyanoacetamide (DBNPA)

| Solvent | Solubility Description | Quantitative Value (if available) |

| Water | Slightly soluble | 15 g/L[2] |

| Ethanol | Soluble[2] | Data Not Available |

| Methanol | Soluble[2], Slightly Soluble[3][4] | Data Not Available |

| Acetone | Soluble[2] | Data Not Available |

| DMSO | Sparingly Soluble[3][4] | Data Not Available |

| Benzene | Slightly Soluble[2] | Data Not Available |

| Toluene | Slightly Soluble[2] | Data Not Available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in various solvents, based on the widely accepted shake-flask method.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a minimum of one hour to permit the excess solid to settle. To further ensure the separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the original solvent by applying the dilution factor. Solubility is typically expressed in units of mg/mL or g/L.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the classification of solvents, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Classification of common laboratory solvents by polarity.

Conclusion

This technical guide highlights the current gap in the publicly available solubility data for this compound in common laboratory solvents, with the exception of its moderate solubility in water. For researchers and drug development professionals, the provided standardized experimental protocol for the shake-flask method offers a robust framework for generating the necessary solubility data to advance their work. The comparative data for the related compound, DBNPA, serves as a contextual reference but should be interpreted with an understanding of the structural differences. The generation of a comprehensive solubility profile for this compound is a critical step for its future applications in the pharmaceutical and chemical sciences.

References

- 1. This compound (598-70-9) for sale [vulcanchem.com]

- 2. 2,2-Dibromo-2-cyanoacetamide 10222-01-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 10222-01-2 CAS MSDS (2,2-Dibromo-2-cyanoacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,2-Dibromo-2-cyanoacetamide CAS#: 10222-01-2 [m.chemicalbook.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 2,2-Dibromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2-Dibromoacetamide is a halogenated amide of interest in various chemical and pharmaceutical research areas. Its structure, featuring a reactive dibromomethyl group adjacent to an amide functionality, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and for predicting its behavior in chemical processes, particularly in drug development where thermal stress can be a significant factor in degradation.

Physicochemical and Stability Data

While comprehensive experimental data is limited, the following table summarizes the available information for this compound.

| Property | Value / Information | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 598-70-9 | N/A |

| Molecular Formula | C₂H₃Br₂NO | N/A |

| Molecular Weight | 216.86 g/mol | N/A |

| Physical State | Solid | N/A |

| Density | 2.434 g/cm³ | [1] |

| Boiling Point | 277.3 °C at 760 mmHg | [1] |

| Flash Point | 121.5 °C | [1] |

| Chemical Stability | Stable under recommended storage conditions. | N/A |

| Conditions to Avoid | Direct sunlight, sources of ignition, and high temperatures. | N/A |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | N/A |

| Hazardous Decomposition | Under fire conditions, may decompose to emit toxic fumes, including hydrogen bromide and nitrogen oxides. | N/A |

Hypothetical Thermoanalytical Data

The following tables are presented for illustrative purposes to guide researchers on the expected thermal behavior of this compound based on the analysis of similar compounds. These are not experimentally verified data for this specific compound.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~ 5 - 15% | Initial decomposition, potential loss of HBr. |

| 250 - 400 | ~ 60 - 80% | Major decomposition of the organic structure. |

| > 400 | Remainder | Formation of stable residue (if any). |

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) (J/g) |

| Endotherm (Melting) | ~120 - 130 | ~130 - 140 | (Value to be determined) |

| Exotherm (Decomposition) | ~180 - 200 | ~220 - 240 | (Value to be determined) |

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step radical and/or elimination mechanism. Upon heating, the C-Br bonds are expected to be the weakest and may cleave first. Hydrolysis of the amide bond is another potential degradation route, especially in the presence of water.

A plausible decomposition pathway could involve:

-

Initial C-Br Bond Homolysis: Formation of a bromoacetyl radical and a bromine radical.

-

Hydrogen Bromide Elimination: A potential pathway leading to the formation of bromoacetamide or other unsaturated intermediates.

-

Amide Bond Cleavage/Hydrolysis: Leading to the formation of dibromoacetic acid and ammonia. Dibromoacetic acid is known to degrade further via decarboxylation.

-

Fragmentation: The initial radical species can undergo further fragmentation, leading to the formation of smaller volatile molecules.

The final decomposition products under inert and oxidative atmospheres are expected to be a complex mixture including, but not limited to, hydrogen bromide, nitrogen oxides (NOx), carbon oxides (CO, CO₂), and various brominated organic fragments.

Caption: Plausible thermal decomposition pathways for this compound.

Experimental Protocols

The following are detailed, standardized methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

The TGA instrument is calibrated for temperature and mass.

-

The sample pan is placed on the TGA's microbalance.

-

The furnace is sealed, and an inert atmosphere is established by purging with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample is equilibrated at a low temperature (e.g., 30 °C) for 5 minutes.

-

The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

-

-

Data Analysis:

-

A thermogram (mass vs. temperature) is generated.

-

The onset temperature of decomposition is determined.

-

The percentage mass loss at each decomposition step is calculated.

-

The derivative of the TGA curve (DTG curve) is plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with melting and decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).

-

The sample and reference pans are placed in the DSC cell.

-

An inert atmosphere is maintained with a nitrogen purge (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample is equilibrated at a starting temperature (e.g., 25 °C).

-

The temperature is increased at a constant rate (e.g., 10 °C/min) through the expected melting and decomposition regions.

-

-

Data Analysis:

-

A DSC thermogram (heat flow vs. temperature) is generated.

-

The onset temperature, peak temperature, and enthalpy (ΔH) of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events are determined by integrating the peak areas.

-

Caption: Experimental workflow for TGA and DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated from the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample holder (e.g., a quartz tube).

-

Instrument Setup:

-

The pyrolyzer is interfaced with a GC-MS system.

-

The sample holder is placed into the pyrolyzer.

-

-

Pyrolysis and Analysis:

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (Helium). This is known as flash pyrolysis.

-

The decomposition products (pyrolysate) are swept directly into the GC column.

-

The GC separates the individual components of the pyrolysate.

-

The MS detects and identifies the separated components based on their mass spectra.

-

-

Data Analysis:

-

The resulting chromatogram shows the separated decomposition products.

-

The mass spectrum of each peak is compared to spectral libraries (e.g., NIST) to identify the chemical structure of the decomposition products.

-

Caption: Workflow for Pyrolysis-GC-MS analysis of decomposition products.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. Based on the analysis of related compounds, it is predicted to be thermally labile, with decomposition likely initiating through C-Br bond cleavage or amide hydrolysis. The provided standardized protocols for TGA, DSC, and Py-GC-MS offer a clear path for researchers to obtain the necessary quantitative data to fully characterize its thermal stability and decomposition products, ensuring safer handling and more predictable outcomes in its applications.

References

A Historical and Methodological Review of 2,2-Dibromoacetamide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoacetamide is a halogenated organic compound of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceuticals and biologically active molecules. Its structure, featuring a geminal dibromo group alpha to an amide functionality, offers unique reactivity for further chemical transformations. This guide provides a comprehensive overview of the historical context and the primary methods for the synthesis of this compound, with a focus on practical experimental protocols and comparative data. While direct historical accounts of this compound synthesis are not extensively documented in readily available literature, its preparation can be understood through the well-established principles of amide synthesis, primarily involving the amidation of a carboxylic acid or its more reactive acyl chloride derivative.

I. Historical Perspective

The synthesis of α-haloacetamides has been a fundamental aspect of organic chemistry for over a century. Early methods focused on the reaction of α-haloacetyl halides with ammonia (B1221849) or primary amines. The reactivity of the carbon-halogen bond in these compounds makes them valuable intermediates. While specific historical methods for the synthesis of this compound are not as prominently documented as for its monochloro or cyano-substituted analogs, the foundational chemistry for its synthesis is rooted in these classic transformations. The development of more sophisticated amidation reagents and protocols in the 20th and 21st centuries has expanded the options for synthesizing amides from carboxylic acids with greater efficiency and under milder conditions.

II. Primary Synthetic Pathways

The most logical and practical synthetic routes to this compound start from 2,2-dibromoacetic acid. This precursor can either be converted to a more reactive species, such as an acyl chloride, followed by amidation, or be directly coupled with an ammonia source using modern amidation techniques.

Method 1: Synthesis via 2,2-Dibromoacetyl Chloride

This is a classic and highly effective two-step approach. First, 2,2-dibromoacetic acid is converted to its acyl chloride, which is then reacted with ammonia to form the desired amide.

Step 1: Synthesis of 2,2-Dibromoacetyl Chloride

2,2-Dibromoacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 2,2-dibromoacetyl chloride. Thionyl chloride is a common and cost-effective choice for this transformation.

Table 1: Quantitative Data for the Synthesis of 2,2-Dibromoacetyl Chloride

| Parameter | Value/Condition | Reference |

| Starting Material | 2,2-Dibromoacetic Acid | General Knowledge |

| Reagent | Thionyl Chloride (SOCl₂) | [1] |

| Solvent | None (neat) or inert solvent (e.g., DCM) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | ~2 hours | [1] |

| Purity | High (distillable liquid) | General Knowledge |

Step 2: Synthesis of this compound from 2,2-Dibromoacetyl Chloride

The highly reactive 2,2-dibromoacetyl chloride is then treated with an excess of ammonia. The reaction is typically rapid and exothermic. The excess ammonia acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

Table 2: Quantitative Data for the Amidation of 2,2-Dibromoacetyl Chloride

| Parameter | Value/Condition | Reference |

| Starting Material | 2,2-Dibromoacetyl Chloride | General Knowledge |

| Reagent | Concentrated Aqueous Ammonia (NH₄OH) | [2] |

| Solvent | Water (from aqueous ammonia) | [2] |

| Temperature | 0°C to room temperature | [2] |

| Reaction Time | Typically rapid (< 1 hour) | [2] |

| Product Isolation | Precipitation and filtration | General Knowledge |

Method 2: Direct Amidation of 2,2-Dibromoacetic Acid

Modern organic synthesis has seen the development of numerous reagents that allow for the direct formation of amides from carboxylic acids without the need to first form a highly reactive intermediate like an acyl chloride. These methods often involve the use of coupling agents or catalysts. Boron-based reagents, for example, have been shown to be effective for direct amidation reactions.[3][4]

Table 3: Quantitative Data for the Direct Amidation of 2,2-Dibromoacetic Acid

| Parameter | Value/Condition | Reference |

| Starting Material | 2,2-Dibromoacetic Acid | [3][4] |

| Reagent | Ammonia source (e.g., Ammonium (B1175870) Chloride) | General Knowledge |

| Catalyst/Activator | Boron-based catalyst (e.g., Ammonia-borane) | [3][4] |

| Solvent | Aprotic solvent (e.g., Toluene, CPME) | [5] |

| Temperature | Elevated temperatures (e.g., 80-125°C) | [5] |

| Reaction Time | Several hours | [5] |

III. Experimental Protocols

Protocol for Method 1: Synthesis via 2,2-Dibromoacetyl Chloride

Step 1: Preparation of 2,2-Dibromoacetyl Chloride from 2,2-Dibromoacetic Acid

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The top of the condenser is fitted with a drying tube or connected to a gas outlet to vent the HCl and SO₂ byproducts into a basic scrubber.

-

Charging the Flask: To the flask, add 2,2-dibromoacetic acid (1 equivalent).

-

Addition of Thionyl Chloride: Under stirring, slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Reaction: The reaction mixture is heated to reflux for approximately 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure. The resulting crude 2,2-dibromoacetyl chloride can be purified by fractional distillation under reduced pressure.

Step 2: Preparation of this compound

-

Apparatus Setup: A beaker or an Erlenmeyer flask is placed in an ice-water bath and equipped with a magnetic stirrer.

-

Ammonia Solution: To the flask, add an excess of cold, concentrated aqueous ammonia solution (e.g., 5-10 equivalents).

-

Addition of Acyl Chloride: The freshly prepared 2,2-dibromoacetyl chloride (1 equivalent) is added dropwise to the stirred ammonia solution while maintaining the temperature below 10°C. A white precipitate of this compound will form.[2]

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath and then allowed to warm to room temperature.

-

Product Isolation and Purification: The white solid is collected by vacuum filtration and washed with cold water to remove ammonium chloride. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol for Method 2: Direct Amidation of 2,2-Dibromoacetic Acid (Illustrative)

This protocol is a representative example based on modern catalytic amidation methods and may require optimization for this specific substrate.

-

Apparatus Setup: A sealable reaction tube or a round-bottom flask fitted with a reflux condenser is used. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Vessel: To the reaction vessel, add 2,2-dibromoacetic acid (1 equivalent), an ammonia source such as ammonium chloride (1.5 equivalents), and a catalytic amount of an amidation catalyst like ammonia-borane (0.1 equivalents).[3][4]

-

Solvent Addition: An appropriate aprotic solvent, such as toluene, is added.

-

Reaction: The mixture is heated to 80-110°C with vigorous stirring for a period of 12-24 hours. The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

IV. Mandatory Visualizations

Caption: Synthesis of this compound via the acyl chloride intermediate.

Caption: Direct catalytic amidation of 2,2-dibromoacetic acid.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

- 1. Bromoacetyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 4. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Chemical Reactivity of the C-Br Bond in 2,2-Dibromoacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the carbon-bromine (C-Br) bond in 2,2-dibromoacetamide. This geminal dibromo compound serves as a versatile building block in organic synthesis, exhibiting a rich reaction profile that includes nucleophilic substitutions, radical reactions, and transition metal-catalyzed cross-coupling reactions. The presence of two bromine atoms on the α-carbon, activated by the adjacent amide functionality, imparts unique reactivity that is of significant interest in the synthesis of complex organic molecules, including heterocycles and other scaffolds relevant to drug discovery. This document details the key reaction pathways, provides experimental methodologies for representative transformations, and presents quantitative data where available.

Introduction

This compound is a halogenated amide possessing two reactive C-Br bonds on the same carbon atom. The electron-withdrawing nature of the amide group enhances the electrophilicity of the α-carbon, making it susceptible to a variety of chemical transformations. The reactivity of this and similar α-haloamides has been harnessed for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] While its close analog, 2,2-dibromo-2-cyanoacetamide (B155079) (DBNPA), is widely known as a biocide for its ability to react with biological nucleophiles, the synthetic utility of this compound itself is a subject of growing interest.[2][3] This guide focuses on the fundamental chemical reactions involving the C-Br bond of this compound, providing insights for its application in synthetic chemistry and drug development.

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through the bromination of the corresponding acetamide (B32628) precursor. For instance, 2,2-dibromo-2-cyanoacetamide is synthesized by the bromination of cyanoacetamide.[4][5] A general procedure involves reacting the starting amide with a brominating agent, often in the presence of a catalyst or under specific reaction conditions to facilitate the di-halogenation.

General Experimental Protocol: Synthesis of 2,2-Dibromo-2-cyanoacetamide

A method for the synthesis of the related 2,2-dibromo-2-cyanoacetamide involves the following steps:

-

Malonamide (B141969) nitrile and a suitable solvent (water or filtrate from a previous reaction) are added to a reaction flask.[4]

-

The reaction temperature is maintained between 15-45°C.[4]

-

While stirring, bromine is added dropwise.[4]

-

When a fraction of the total bromine has been added, a 30% hydrogen peroxide solution is also added dropwise.[4]

-

After the additions are complete, the reaction is allowed to continue for a period of 0.5 to 6 hours.[4]

-

The resulting product, 2,2-dibromo-2-cyanoacetamide (DBNPA), is then isolated by filtration.[4]

The molar ratio of malonamide nitrile to bromine to hydrogen peroxide is typically in the range of 1 : (1.1-1.3) : (0.70-0.90).[4]

Nucleophilic Substitution Reactions

The electrophilic α-carbon of this compound is highly susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile displaces one or both of the bromide ions.[6][7] The gem-dibromo nature of the substrate allows for sequential substitutions, which can be exploited in the synthesis of various functionalized molecules and heterocycles.

Reaction with N-Nucleophiles (Amines)

Primary and secondary amines react with α-haloacetamides to form α-amino amides. In the case of this compound, the reaction can potentially lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. These reactions are often carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

General Experimental Protocol: Reaction with Amines

-

Dissolve the this compound (1.0 eq.) in an aprotic solvent like acetonitrile, acetone, or DMF.[8]

-

Add the primary or secondary amine (1.1 - 2.0 eq.) and a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) (1.5 eq.).[8]

-

Stir the mixture at room temperature or with gentle heating (40-60 °C).[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter to remove inorganic salts and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[8]

Reaction with S-Nucleophiles (Thioamides): Hantzsch Thiazole (B1198619) Synthesis

A classic and highly efficient method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][9][10] this compound can serve as the α-halocarbonyl component in this reaction, leading to the formation of 2-aminothiazole (B372263) derivatives.

The mechanism involves an initial SN2 reaction where the sulfur of the thioamide attacks the electrophilic carbon of the this compound, displacing a bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[9]

General Experimental Protocol: Hantzsch Thiazole Synthesis

-

In a suitable flask, combine this compound (1.0 eq.) and thiourea (1.1 eq.) in a protic solvent such as ethanol.[8][10]

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[8]

-

After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[8]

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with water and air dry to obtain the crude product.[10]

-

Further purification can be achieved by recrystallization.

Table 1: Representative Reaction Conditions for Hantzsch Thiazole Synthesis

| α-Halocarbonyl | Thio-component | Solvent | Conditions | Yield | Reference |